Benzenamine, N-2-cyclohexen-1-yl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- is an organic compound with the molecular formula C12H14N2O2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a 2-cyclohexen-1-yl group and a nitro group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-2-cyclohexen-1-yl-4-nitro- typically involves the nitration of N-2-cyclohexen-1-yl-benzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Benzenamine, N-2-cyclohexen-1-yl-4-amino-.
Substitution: Various acylated or alkylated derivatives.
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N-2-cyclohexen-1-yl-4-nitro- depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N-phenyl-: Lacks the cyclohexenyl and nitro groups, making it less reactive in certain chemical reactions.
Benzenamine, 2-cyclohexen-1-yl-: Similar structure but without the nitro group, affecting its chemical and biological properties.
Nitrobenzene: Contains a nitro group but lacks the cyclohexenyl substitution, leading to different reactivity and applications.
Uniqueness
Benzenamine, N-2-cyclohexen-1-yl-4-nitro- is unique due to the presence of both the cyclohexenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
110228-57-4 |
---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
N-cyclohex-2-en-1-yl-4-nitroaniline |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h2,4,6-10,13H,1,3,5H2 |
InChI-Schlüssel |
WEJKQPNROXWDBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.